REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15](O)=[O:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.S(Cl)([Cl:22])=O.CN(C)C(=O)C1C=CC=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]([Cl:22])=[O:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1
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Name
|
|
Quantity
|
133 g
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Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O)(F)F
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Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CN(C(C1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
665 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
The excess reagent was removed by atmospheric co-distillation with toluene (600 ml distillate removed)
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)Cl)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |